molecular formula C23H19N5O3S B3965330 6-AMINO-4-{3-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-{3-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B3965330
M. Wt: 445.5 g/mol
InChI Key: QMAYWARMAXYELY-UHFFFAOYSA-N
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Description

6-Amino-4-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles This compound is characterized by its unique structure, which includes a benzoxazole moiety, a methoxyphenyl group, and a pyranopyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method involves the condensation of 3-methyl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile with 3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the aforementioned synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as nanocatalysts or metal catalysts, to enhance the reaction efficiency and selectivity . Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

6-Amino-4-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-4-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole moiety can bind to specific active sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-amino-4-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to the presence of the benzoxazole moiety, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of novel therapeutic agents and materials with specific functionalities.

Properties

IUPAC Name

6-amino-4-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-12-19-20(15(10-24)21(25)31-22(19)28-27-12)13-7-8-17(29-2)14(9-13)11-32-23-26-16-5-3-4-6-18(16)30-23/h3-9,20H,11,25H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAYWARMAXYELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-AMINO-4-{3-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 2
6-AMINO-4-{3-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 3
6-AMINO-4-{3-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 4
6-AMINO-4-{3-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
6-AMINO-4-{3-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 6
6-AMINO-4-{3-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

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